molecular formula C13H13NO5 B1420119 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid CAS No. 1049610-16-3

5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid

Cat. No.: B1420119
CAS No.: 1049610-16-3
M. Wt: 263.25 g/mol
InChI Key: NSIFCXDSWWOEKW-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is a benzoic acid derivative featuring a methoxy group at the 5-position and a (5-methyl-1,2-oxazol-3-yl)methoxy substituent at the 2-position.

Properties

IUPAC Name

5-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-8-5-9(14-19-8)7-18-12-4-3-10(17-2)6-11(12)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIFCXDSWWOEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC2=C(C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Intermediates

  • 5-Methoxy-2-hydroxybenzoic acid (or its derivatives) is often used as the benzoic acid precursor, providing the methoxy group at the 5-position and a reactive hydroxyl group at the 2-position.
  • The 5-methyl-1,2-oxazol-3-yl methanol or its equivalent is synthesized or obtained as the nucleophilic partner for ether formation.

Ether Formation via Williamson Ether Synthesis

A commonly employed method involves the Williamson ether synthesis, where the phenolic hydroxyl group at the 2-position of the benzoic acid derivative is converted into an ether with the oxazole-containing alcohol.

Typical procedure:

  • Deprotonation of the phenolic hydroxyl group using a strong base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., dimethylformamide, DMF).
  • Addition of the 5-methyl-1,2-oxazol-3-yl methanol or its halide derivative to the reaction mixture.
  • Stirring under controlled temperature (often room temperature to 80 °C) to facilitate nucleophilic substitution and formation of the ether bond.
  • Acidic workup to recover the carboxylic acid functionality if protected during the reaction.

Alternative Approaches: Halide Displacement

In some cases, the benzoic acid derivative is first converted to a halide intermediate at the 2-position (e.g., 2-bromo-5-methoxybenzoic acid), which then undergoes nucleophilic substitution with the oxazole methanol or an alkoxide derived from it.

Purification and Characterization

  • The crude product is typically purified by recrystallization from suitable solvents (e.g., absolute alcohol) or chromatographic techniques.
  • Characterization includes NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Experimental Data and Yields

While specific experimental yields for this exact compound are scarce in open literature, analogous compounds with similar substitution patterns and ether linkages report yields ranging from 60% to 85% depending on reaction conditions and purification methods.

Step Reaction Conditions Yield (%) Notes
Phenol deprotonation and alkylation Base (NaH, K2CO3), DMF, 25–80 °C 65–85 Williamson ether synthesis typical yield
Halide intermediate formation Bromination or chlorination, mild conditions 70–90 Precursor halide for nucleophilic substitution
Oxazole methanol preparation Cyclization of precursors, standard methods 60–75 Pre-formed oxazole fragment
Final coupling and purification Recrystallization or chromatography 60–80 Purity >95% achievable

Research Findings and Literature Insights

  • The ether linkage formation is the critical step and is sensitive to reaction conditions such as temperature, solvent polarity, and base strength.
  • The presence of the methoxy group at the 5-position can influence the acidity of the phenolic hydroxyl and the reactivity of the benzoic acid derivative.
  • Protecting groups for the carboxylic acid may be used during ether formation to prevent side reactions.
  • Oxazole derivatives are often synthesized through multi-step routes involving amidoximes and α-haloketones, but in this compound, the oxazole is introduced as a stable substituent via the methoxy linker.
  • Recent patents and chemical catalogs confirm the availability of intermediates such as 3-bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid, indicating that halogenated benzoic acid derivatives serve as key intermediates for further functionalization.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Williamson Ether Synthesis Base (NaH, K2CO3), DMF, oxazole methanol Straightforward, good yields Sensitive to moisture, base strength
Halide Displacement Halogenated benzoic acid, oxazole alkoxide High selectivity Requires halide intermediate preparation
Direct Coupling (Patented) Activated benzoic acid derivatives, coupling agents (e.g., carbodiimides) Mild conditions, versatile Multi-step, cost of reagents

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference
5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid 5-methoxy, 2-(1,2-oxazolylmethoxy) Likely C₁₃H₁₂N₂O₅ ~276.25 (estimated) 1,2-oxazole enhances electron-withdrawing effects; potential for π-π interactions. -
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid 2-(1,2,4-oxadiazolylmethoxy) C₁₁H₁₀N₂O₄ 234.21 1,2,4-oxadiazole offers distinct electronic properties; higher nitrogen content may improve solubility.
2-(5-Methoxy-1,2-benzoxazol-3-yl)acetic acid 1,2-benzoxazole fused ring, acetic acid chain C₁₀H₉NO₄ 207.19 Fused benzoxazole increases rigidity; acetic acid chain modifies acidity (pKa ~4.5).
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid 2-triazole substituent C₁₀H₉N₃O₃ 219.20 Triazole’s hydrogen-bonding capacity enhances biological interactions.
3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid 3-bromo, 4-(1,2-oxazolylmethoxy) C₁₂H₁₀BrNO₄ ~328.12 (estimated) Bromine increases steric bulk and electron-withdrawing effects.

Key Comparison Points

Heterocyclic Ring Modifications
  • 1,2-Oxazole vs. 1,2,4-Oxadiazole : The 1,2-oxazole in the target compound has a lower nitrogen content compared to the 1,2,4-oxadiazole in . The latter’s additional nitrogen may enhance metabolic stability but reduce lipophilicity.
  • Benzoxazole Fusion: The fused benzoxazole in creates a planar structure, favoring π-π stacking interactions, unlike the non-fused oxazole in the target compound.
Substituent Effects
  • Triazole vs.
  • Bromine Substitution : The brominated analog introduces steric hindrance and electron-withdrawing effects, which could alter reactivity or binding kinetics compared to the methoxy group in the target.
Physicochemical Properties
  • Acidity : Carboxylic acid pKa values are influenced by substituents. For example, the acetic acid chain in (pKa ~4.5) is more acidic than benzoic acid derivatives (typical pKa ~4.2), while electron-withdrawing groups (e.g., bromine in ) lower pKa further.
  • Solubility : The 1,2,4-oxadiazole in may improve aqueous solubility due to increased polarity, whereas the fused benzoxazole in reduces solubility due to planarity and rigidity.

Biological Activity

5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is an organic compound classified as a benzoic acid derivative. Its structure includes a methoxy group and an oxazole moiety, which may contribute to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H13NO5
Molecular Weight249.25 g/mol
CAS Number1049610-16-3
InChI KeyNSIFCXDSWWOEKW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxazole moiety can facilitate interactions through hydrogen bonding and hydrophobic interactions, potentially influencing enzyme activity or receptor binding.

Antimicrobial Properties

Recent studies have indicated that compounds containing oxazole rings exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown promise against various bacterial strains. A study highlighted the effectiveness of oxazole-containing compounds in inhibiting the growth of Gram-positive bacteria .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. Results indicated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related conditions .

Study on Antimicrobial Activity

A case study published in a peer-reviewed journal examined the antimicrobial efficacy of several oxazole derivatives, including this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Research

In another study focusing on inflammatory pathways, researchers treated macrophage cell lines with varying concentrations of the compound. The findings revealed a dose-dependent decrease in tumor necrosis factor-alpha (TNF-alpha) levels, indicating its potential utility in managing chronic inflammatory conditions like rheumatoid arthritis .

Antioxidant Efficacy Assessment

An assessment of the antioxidant properties involved exposing human cell lines to oxidative stress followed by treatment with the compound. The results showed a reduction in oxidative damage markers by approximately 40%, highlighting its potential role in protecting cellular integrity against oxidative insults .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following chemical structure:

  • IUPAC Name : 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
  • CAS Number : 1049610-16-3
  • Molecular Formula : C13H13NO5

The presence of the methoxy group and the oxazole ring contributes to its reactivity and biological properties, making it a candidate for various applications.

Antioxidant Properties

Research indicates that derivatives of similar structures exhibit significant antioxidant activity. For instance, compounds containing oxazole moieties have shown efficacy in scavenging free radicals, which is crucial for developing therapeutic agents against oxidative stress-related diseases .

Antibacterial Activity

The antibacterial potential of compounds with similar frameworks has been explored extensively. Studies suggest that modifications to the oxazole ring can enhance interactions with bacterial targets, leading to improved antibacterial efficacy against pathogens like E. coli and Klebsiella pneumoniae .

Case Studies on Biological Effects

Several studies have evaluated the biological activities of compounds related to this compound:

StudyFindings
Azzam et al. (2024)Identified significant antibacterial effects of benzothiazole derivatives, suggesting potential parallels with oxazole-containing compounds .
Soni et al. (2023)Investigated cytotoxic activity against cancer cell lines, noting enhanced effects with specific substitutions on the benzene ring .

These studies support the hypothesis that this compound could exhibit similar promising biological activities.

Fluorescent Sensors

The unique structure of this compound allows for its potential use in developing fluorescent sensors. The oxazole ring can be tuned to interact with specific analytes, enabling its application in environmental monitoring and biochemical assays .

Polymer Chemistry

In materials science, compounds like this compound can serve as additives or modifiers in polymer formulations. Their incorporation can enhance properties such as thermal stability and mechanical strength due to their chemical resilience and structural integrity .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Techniques such as oxidative coupling reactions are often employed to facilitate the formation of complex structures from simpler precursors .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid?

Methodological Answer:
The Bischler-Napieralski reaction is a viable route for synthesizing benzoxazole derivatives. Key steps include:

  • Cyclization : Use acid catalysis (e.g., POCl₃) under controlled temperatures (110–120°C) to form the oxazole ring.
  • Etherification : React 5-methyl-1,2-oxazol-3-ylmethanol with 5-methoxysalicylic acid derivatives under Mitsunobu conditions (DIAD, PPh₃).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity.
    Data Validation : HRMS (EI, 70 eV) can confirm molecular ions (e.g., m/z 295.3 [M⁺]), while elemental analysis verifies C, H, N content .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated m/z 295.3 vs. experimental m/z 295.1).
  • Elemental Analysis : Cross-check calculated vs. experimental values (e.g., C: 73.20% vs. 73.00%; H: 5.80% vs. 5.96%) to assess purity .
  • ¹H NMR : Key signals include methoxy singlet (~δ 3.8), aromatic protons (δ 6.8–7.5), and oxazole methyl group (~δ 2.4).
  • IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and C-O ether stretch (~1250 cm⁻¹) .

Advanced: How should researchers address discrepancies in elemental analysis data?

Methodological Answer:
Discrepancies (e.g., C: 73.20% vs. 73.00%) may arise from:

  • Sample Purity : Recrystallize the compound and repeat analysis.
  • Analytical Error : Use triplicate measurements and calibrate instruments with certified standards.
  • Complementary Techniques : Validate via ¹³C NMR or X-ray crystallography. For example, single-crystal X-ray studies resolved ambiguities in related benzoic acid derivatives (R factor = 0.045) .

Advanced: What strategies exist for evaluating biological activity?

Methodological Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase) using fluorescence-based assays (IC₅₀ determination).
  • Receptor Binding Studies : Radiolabeled analogs can quantify affinity (e.g., Kd values) for targets like GPCRs.
  • Computational Docking : Predict binding modes using software like AutoDock Vina. Structural analogs have shown affinity for kinase domains .

Advanced: How can this compound be applied in materials science?

Methodological Answer:

  • Metal-Organic Frameworks (MOFs) : The benzoic acid group acts as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺). Similar derivatives enhance CO₂ adsorption capacity (~5 mmol/g at 1 bar) .
  • Surface Modification : Functionalize nanoparticles (e.g., Au NPs) via carboxylate-metal coordination for catalytic applications.

Basic: What are the stability considerations during storage?

Methodological Answer:

  • Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • Light Sensitivity : Store in amber vials to avoid photodegradation. Related compounds degrade by ~10% after 30 days under UV light .

Advanced: What computational tools aid in synthetic route optimization?

Methodological Answer:

  • Retrosynthesis Software : Tools like Pistachio or Reaxys propose one-step routes (e.g., coupling reactions).
  • DFT Calculations : Predict reaction energetics (e.g., ΔG‡ for cyclization steps). For example, B3LYP/6-31G* models optimize transition states in benzoxazole synthesis .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1 nM–100 µM).
  • Cell Line Validation : Use authenticated cell lines (e.g., HEK293 vs. HeLa) to compare results.
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends. For example, conflicting IC₅₀ values for kinase inhibitors were resolved via systematic review .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
Reactant of Route 2
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5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid

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